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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of

CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various

mouse models of human cancer. The information compiled herein is intended to guide

researchers in designing and executing in vivo efficacy studies.

Overview of CEP-28122
CEP-28122 is an orally bioavailable small molecule inhibitor of ALK tyrosine kinase.[1][2]

Constitutive activation of ALK due to genetic alterations such as chromosomal translocations,

gene amplification, or point mutations is a known oncogenic driver in several human cancers,

including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and

neuroblastoma.[1][2] CEP-28122 has demonstrated potent, dose-dependent antitumor activity

in mouse xenograft models of these cancers.[1][2]

Quantitative Data Summary
The following tables summarize the available quantitative data regarding the dosage, efficacy,

and formulation of CEP-28122 in mouse models.

Table 1: Efficacious Dosages of CEP-28122 in Mouse Xenograft Models
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Cell
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(ALCL)

SCID Sup-M2

3, 10, 30

mg/kg,

twice

daily

Oral

Gavage
12 days

Dose-

depende

nt

antitumor

activity

[3]

Anaplasti

c Large-

Cell

Lympho

ma

(ALCL)

SCID Sup-M2

55, 100

mg/kg,

twice

daily

Oral

Gavage
4 weeks
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d

complete

tumor
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n

[1][2]
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Cell
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(ALCL)

---
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human

ALCL
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mg/kg,

twice

daily

Oral

Gavage
2 weeks

Sustaine

d tumor

regressio

n

[1]

Non-

Small

Cell Lung

Cancer

(NSCLC)

---
NCI-

H2228

30, 55

mg/kg,

twice

daily

Oral

Gavage
12 days

Tumor

regressio

n

[2]

Non-

Small

Cell Lung

Cancer

(NSCLC)

---
NCI-

H3122

30

mg/kg,

twice

daily

Oral

Gavage
12 days

Significa

nt tumor

growth

inhibition

[2]

Non-

Small

--- NCI-

H3122

55

mg/kg,

Oral

Gavage

12 days Tumor

stasis

[2]
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n
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stoma
--- NB-1
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mg/kg,

twice

daily

Oral

Gavage
14 days

75%

tumor

growth

inhibition

[2]

Neurobla

stoma
--- NB-1

55

mg/kg,

twice

daily

Oral

Gavage
14 days

90%

tumor

growth

inhibition

[2]

Table 2: Pharmacodynamic Effects of CEP-28122 in Mice

Dosage
Administration
Route

Time Post-
Dosing

Effect Reference

30 mg/kg Single Oral Dose >12 hours

>90% inhibition

of ALK tyrosine

phosphorylation

in tumor

xenografts

[1][2]

Table 3: Formulation and Solubility

Compound Solubility
Recommended
Storage

Reference

CEP-28122
Soluble in DMSO and

0.1N HCl (aq)

Room temperature for

months, or -20°C for 3

years (solid powder)

[4]

Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) and toxicology data (e.g.,

LD50) for CEP-28122 in mice are not readily available in the public domain. Studies report that
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the administration of CEP-28122 was well-tolerated in mice and rats.[1][2]

Experimental Protocols
The following are detailed protocols for key experiments involving the use of CEP-28122 in

mouse models.

Protocol for Establishing Subcutaneous Xenografts
This protocol describes the establishment of subcutaneous tumor xenografts in

immunocompromised mice, a common model for evaluating the efficacy of anticancer agents.

[5][6][7][8][9]

Materials:

Cancer cell line of interest (e.g., Sup-M2 for ALCL)

Immunocompromised mice (e.g., SCID or NSG mice, 6-8 weeks old)[6]

Sterile phosphate-buffered saline (PBS)

Matrigel (optional, can aid in tumor formation)[9]

Sterile syringes and needles (27-30 gauge)

Calipers for tumor measurement

Animal housing facility compliant with institutional guidelines

Procedure:

Culture cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.

Harvest the cells by trypsinization and wash them with sterile PBS.

Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10^6 to 10 x

10^6 cells per 100-200 µL).
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Optionally, mix the cell suspension with an equal volume of Matrigel on ice to aid in tumor

establishment.[9]

Anesthetize the mouse according to your institution's approved protocol.

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

[6]

Monitor the mice regularly for tumor growth.

Once tumors are palpable, begin measuring their volume using calipers (Volume = 0.5 ×

length × width^2).[5]

Randomize mice into treatment and control groups when tumors reach a predetermined size

(e.g., 100-200 mm³).

Protocol for Preparation and Oral Administration of
CEP-28122
This protocol outlines the preparation of CEP-28122 for oral gavage and its administration to

mice.

Materials:

CEP-28122 powder

Vehicle for dissolution (e.g., DMSO, followed by dilution in an aqueous vehicle like 0.5%

methylcellulose or a solution of PEG400 and Labrasol)[10]

Sterile tubes for preparation

Vortex mixer and/or sonicator

Oral gavage needles (flexible or rigid, appropriate size for the mouse)

Syringes

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10516195/
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3061244/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Dosing Solution:

Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg)

and the number and weight of the mice.

Since CEP-28122 is soluble in DMSO, first dissolve the calculated amount of powder in a

small volume of DMSO.[4]

Further dilute the DMSO concentrate with the chosen aqueous vehicle to the final desired

concentration. The final concentration of DMSO should be kept low (typically <10%) to

avoid toxicity.

Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh daily unless

stability data indicates otherwise.

Oral Gavage Administration:

Accurately weigh each mouse to determine the precise volume of the dosing solution to be

administered.

Gently restrain the mouse.

Insert the gavage needle carefully into the mouth and advance it along the upper palate

towards the esophagus. The needle should pass smoothly without resistance.

Slowly administer the calculated volume of the CEP-28122 solution.

Carefully withdraw the gavage needle.

Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflow
ALK Signaling Pathway and Inhibition by CEP-28122
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated by genetic alterations, drives tumor cell proliferation and survival through downstream
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signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. CEP-28122

acts as a potent inhibitor of ALK's kinase activity, thereby blocking these downstream signals.
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Click to download full resolution via product page

Caption: ALK signaling and CEP-28122 inhibition.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the antitumor efficacy of CEP-

28122 in a subcutaneous xenograft mouse model.
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Caption: In vivo efficacy study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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